1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride
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Overview
Description
1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is a synthetic compound belonging to the class of tetrahydroindole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride typically involves the Fischer indole synthesis. This method uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction proceeds under acidic conditions, often using methanesulfonic acid in methanol, to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the preparation of intermediates, purification, and final conversion to the monohydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated or N-arylated derivatives.
Scientific Research Applications
1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-cancer properties and effects on cell proliferation.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
- 2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole
- 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole carboxylate
- 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylic acid
Comparison: 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is unique due to its butyl substitution, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds. The presence of the hydroxyl group at the 6-position also contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
87820-26-6 |
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Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
1-butyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-2-3-4-14-15-11(7-8-16-14)12-9-10(18)5-6-13(12)17-15;/h5-6,9,14,16-18H,2-4,7-8H2,1H3;1H |
InChI Key |
HZRPJNDNUKNCAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O.Cl |
Origin of Product |
United States |
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